2-Bromo-4-fluoro-6-methoxyaniline
Overview
Description
2-Bromo-4-fluoro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Mechanism of Action
Target of Action
Anilines, the class of compounds to which 2-bromo-4-fluoro-6-methoxyaniline belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution .
Biochemical Pathways
Anilines can participate in various biochemical pathways depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-6-methoxyaniline can be synthesized through a multi-step process. One common method involves the bromination of 4-fluoro-2-methoxyaniline. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction is carried out at low temperatures, around -78°C to 0°C, to control the reactivity and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dichloromethane (DCM) and N,N-Dimethylformamide (DMF): Common solvents for reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Bromo-4-fluoro-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyaniline: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methoxyaniline: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-4-fluoro-6-methoxyaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMMTCDRRUCXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288330 | |
Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354574-32-6 | |
Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354574-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-6-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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